[1-(2,4-Dichlorophenyl)ethyl]thiourea
Overview
Description
[1-(2,4-Dichlorophenyl)ethyl]thiourea: is an organic compound with the molecular formula C9H10Cl2N2S It is characterized by the presence of a thiourea group attached to a 2,4-dichlorophenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dichlorophenyl)ethyl]thiourea typically involves the reaction of 2,4-dichlorophenyl ethylamine with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2,4-Dichlorophenyl ethylamine+Thiourea→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(2,4-Dichlorophenyl)ethyl]thiourea can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of corresponding amines or other reduced sulfur-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced sulfur species.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,4-Dichlorophenyl)ethyl]thiourea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent, due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals. Its unique chemical properties make it suitable for use in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of [1-(2,4-Dichlorophenyl)ethyl]thiourea involves its interaction with molecular targets such as enzymes. The thiourea group can form strong hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
[1-(2,4-Dichlorophenyl)ethyl]urea: Similar structure but with an oxygen atom instead of sulfur.
[1-(2,4-Dichlorophenyl)ethyl]guanidine: Contains a guanidine group instead of thiourea.
[1-(2,4-Dichlorophenyl)ethyl]sulfide: Lacks the urea functionality, containing only a sulfur atom.
Uniqueness
[1-(2,4-Dichlorophenyl)ethyl]thiourea is unique due to the presence of both the 2,4-dichlorophenyl group and the thiourea moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form strong interactions with enzymes and other biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)ethylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2S/c1-5(13-9(12)14)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOJBQPAHVWAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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